(4-Bromo-2-chloro-3-methylphenoxy)triisopropylsilane
Overview
Description
(4-Bromo-2-chloro-3-methylphenoxy)triisopropylsilane is an organosilicon compound with the molecular formula C16H26BrClOSi and a molecular weight of 377.82 g/mol . This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-chloro-3-methylphenoxy)triisopropylsilane typically involves the reaction of 4-bromo-2-chloro-3-methylphenol with triisopropylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-chloro-3-methylphenoxy)triisopropylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The phenoxy group can undergo oxidation to form quinones or other oxidized products.
Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agent used.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation reactions can produce quinones or other oxidized compounds.
Scientific Research Applications
(4-Bromo-2-chloro-3-methylphenoxy)triisopropylsilane is used in a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organosilicon compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromo-2-chloro-3-methylphenoxy)triisopropylsilane involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or proteins, affecting their activity and function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (4-Bromo-2-chloro-3-methylphenoxy)tri-tert-butylsilane
- (4-Bromo-2-chloro-3-methylphenoxy)trimethylsilane
- (4-Bromo-2-chloro-3-methylphenoxy)triethylsilane
Uniqueness
(4-Bromo-2-chloro-3-methylphenoxy)triisopropylsilane is unique due to its specific combination of bromine, chlorine, and triisopropylsilyl groups. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Biological Activity
(4-Bromo-2-chloro-3-methylphenoxy)triisopropylsilane is a silane compound with potential biological activities. Its structure suggests it may interact with various biological targets, leading to a range of pharmacological effects. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
This compound features a brominated phenoxy group attached to a triisopropylsilane moiety, which may influence its solubility and interaction with biological membranes.
The biological activity of this compound is primarily attributed to its ability to integrate into cellular membranes and interact with various biomolecules. Possible mechanisms include:
- Membrane Interaction : The silane group may enhance membrane permeability, facilitating the transport of the compound across lipid bilayers.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in inflammatory pathways, potentially through competitive binding at active sites .
- Signal Transduction Modulation : The compound may influence signaling pathways related to cell growth and apoptosis, affecting cellular responses to external stimuli.
Antiinflammatory Activity
Research indicates that this compound exhibits anti-inflammatory properties. In vivo studies have shown that it can reduce edema in animal models, suggesting its potential as an anti-inflammatory agent. For instance, a study reported a significant reduction in carrageenan-induced paw edema in rats treated with this compound .
Antiproliferative Effects
The compound has shown promise in inhibiting the proliferation of various cancer cell lines. For example, it was found to reduce cell viability in HeLa and A549 cells, indicating its potential use in cancer therapy .
Case Studies
- Anti-inflammatory Effects : In a study involving carrageenan-induced inflammation in rats, this compound demonstrated a dose-dependent reduction in paw swelling, providing evidence for its anti-inflammatory efficacy .
- Cancer Cell Inhibition : A separate study assessed the compound's effects on human lung carcinoma (A549) and cervical adenocarcinoma (HeLa) cells. The results indicated IC50 values of 226 µg/mL and 242.52 µg/mL, respectively, showcasing its antiproliferative potential against these cancer types .
Data Tables
Properties
IUPAC Name |
(4-bromo-2-chloro-3-methylphenoxy)-tri(propan-2-yl)silane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26BrClOSi/c1-10(2)20(11(3)4,12(5)6)19-15-9-8-14(17)13(7)16(15)18/h8-12H,1-7H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBZQSBUWADMFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)O[Si](C(C)C)(C(C)C)C(C)C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BrClOSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101157748 | |
Record name | Benzene, 1-bromo-3-chloro-2-methyl-4-[[tris(1-methylethyl)silyl]oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101157748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1799612-12-6 | |
Record name | Benzene, 1-bromo-3-chloro-2-methyl-4-[[tris(1-methylethyl)silyl]oxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1799612-12-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-bromo-3-chloro-2-methyl-4-[[tris(1-methylethyl)silyl]oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101157748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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